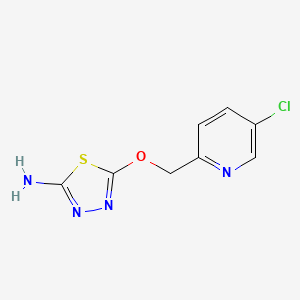

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine

Description

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group at position 2 and a (5-chloropyridin-2-yl)methoxy group at position 3. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including anticancer, antimicrobial, and insecticidal properties .

Properties

Molecular Formula |

C8H7ClN4OS |

|---|---|

Molecular Weight |

242.69 g/mol |

IUPAC Name |

5-[(5-chloropyridin-2-yl)methoxy]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H7ClN4OS/c9-5-1-2-6(11-3-5)4-14-8-13-12-7(10)15-8/h1-3H,4H2,(H2,10,12) |

InChI Key |

BZRVCOKKXKYTFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)COC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of the 1,3,4-thiadiazol-2-amine core : This is typically achieved by cyclization reactions involving thiosemicarbazide or thiourea derivatives with appropriate carboxylic acid derivatives or acyl chlorides.

- Introduction of the (5-Chloropyridin-2-yl)methoxy substituent : This is commonly done via nucleophilic substitution or alkylation reactions using 5-chloropyridin-2-yl methanol or its halide derivatives.

- Purification and characterization : The final compound is purified by recrystallization or chromatography and characterized by spectroscopic methods (IR, NMR, elemental analysis).

Specific Synthetic Route from Literature

Step 1: Preparation of 5-(5-Chloropyridin-2-yl)methoxy Intermediate

- The chloropyridinyl moiety is introduced by reacting 5-chloropyridin-2-yl methanol with a suitable halogenating agent (e.g., chloroacetyl chloride) to form a reactive intermediate such as 2-chloro-N-(5-(5-chloropyridin-2-yl)methoxy)acetamide.

- This intermediate serves as a key electrophile for subsequent nucleophilic substitution.

Step 2: Cyclization to 1,3,4-Thiadiazol-2-amine

- The intermediate is reacted with hydrazine derivatives or thiourea under reflux conditions in dry solvents like benzene or ethanol.

- Triethylamine (TEA) is often used as a base catalyst to facilitate nucleophilic substitution and cyclodehydration.

- The reaction proceeds via nucleophilic substitution at the chloroacetamide followed by intramolecular cyclization to form the 1,3,4-thiadiazole ring.

Step 3: Final Functionalization

- The amino group at the 2-position of the thiadiazole ring can be further modified if necessary.

- The final compound, this compound, is isolated and purified.

Representative Reaction Scheme

Detailed Experimental Conditions

- Solvents : Dry benzene, ethanol, or acetonitrile are commonly used to ensure anhydrous conditions and optimal reaction rates.

- Catalysts/Bases : Triethylamine is widely employed to neutralize HCl formed during substitution and to promote cyclization.

- Temperature : Reflux conditions (approximately 80-110 °C depending on solvent) are standard to drive the reactions to completion.

- Time : Reaction times range from 4 to 12 hours depending on the step and reagents.

Analytical Characterization Supporting Preparation

The successful synthesis is confirmed by a combination of spectroscopic and elemental analyses:

| Technique | Key Observations for this compound | Reference |

|---|---|---|

| Infrared (IR) | Disappearance of amide C=O stretch (~1700 cm⁻¹) after cyclization; presence of C=N (~1600 cm⁻¹) and C-S-C (~1090 cm⁻¹) bands | |

| 1H Nuclear Magnetic Resonance (NMR) | Characteristic singlets for amino protons (~δ 7-8 ppm), aromatic protons of chloropyridinyl group (~δ 7-9 ppm), and methoxy protons | |

| 13C NMR | Signals corresponding to thiadiazole carbons and chloropyridinyl carbons confirm structure | |

| Elemental Analysis | Consistent with calculated values for C, H, N, S, and Cl content |

Summary of Research Findings and Variations

- The use of chloroacetyl chloride with anhydrous sodium acetate is a reliable method to prepare the key chloroacetamide intermediate.

- Nucleophilic substitution with thiourea or hydrazine derivatives under reflux with triethylamine efficiently yields the thiadiazole ring.

- Variations in substituents on the pyridine ring or thiadiazole scaffold have been explored to optimize biological activity without significantly altering the core synthetic approach.

- Yields typically range from 50% to 70%, depending on the purity of reagents and reaction conditions.

- Spectroscopic data consistently confirm the structure, with tautomeric forms sometimes observed in related thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are heavily influenced by substituents at positions 5 and N-2. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-amine Derivatives

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects : The chlorine atom and pyridine ring may stabilize the thiadiazole core, altering redox properties and bioavailability compared to tert-butylphenyl () or nitrofuran derivatives ().

Biological Activity

5-((5-Chloropyridin-2-yl)methoxy)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The structural features of this compound include a thiadiazole ring fused with a chloropyridine moiety and a methoxy group, which may contribute to its pharmacological properties.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For example:

| Compound | Activity | Reference |

|---|---|---|

| 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine | Antimicrobial | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amines | Anticancer | |

| 5-(Phenyl)-1,3,4-thiadiazol derivatives | Antibacterial and antifungal |

Anticancer Activity

Research has shown that compounds containing the thiadiazole scaffold possess anticancer properties. The mechanism of action often involves the inhibition of key cellular pathways related to cancer cell proliferation. Notably:

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

- Compounds similar in structure have shown effectiveness against various cancer types, including breast cancer and liver cancer.

Study on Anticancer Efficacy

A study evaluated the anticancer activity of various thiadiazole derivatives against different cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated that derivatives with similar structural features to this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

The proposed mechanism for the anticancer activity includes the inhibition of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling pathways related to growth and survival. Molecular docking studies suggest that these compounds can effectively bind to active sites of key proteins involved in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.